molecular formula C13H8N4O10 B14650263 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol CAS No. 52751-59-4

4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol

Cat. No.: B14650263
CAS No.: 52751-59-4
M. Wt: 380.22 g/mol
InChI Key: HWPJOGXDDWSUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol is a complex organic compound characterized by the presence of multiple nitro groups and hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol typically involves multi-step organic reactions. One common method involves the nitration of phenolic compounds followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where phenolic precursors are treated with nitrating agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated phenolic compounds.

Scientific Research Applications

4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

52751-59-4

Molecular Formula

C13H8N4O10

Molecular Weight

380.22 g/mol

IUPAC Name

4-[(4-hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol

InChI

InChI=1S/C13H8N4O10/c18-12-8(14(20)21)2-6(3-9(12)15(22)23)1-7-4-10(16(24)25)13(19)11(5-7)17(26)27/h2-5,18-19H,1H2

InChI Key

HWPJOGXDDWSUFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.